molecular formula C12H11BClNO3 B14078029 (5-Chloro-6-(3-methoxyphenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(3-methoxyphenyl)pyridin-3-yl)boronic acid

Cat. No.: B14078029
M. Wt: 263.48 g/mol
InChI Key: MHOCRSMYEXASEL-UHFFFAOYSA-N
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Description

(5-Chloro-6-(3-methoxyphenyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(3-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloro-6-(3-methoxyphenyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(3-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. The presence of both chloro and methoxyphenyl groups on the pyridine ring enhances its versatility in various chemical reactions .

Properties

Molecular Formula

C12H11BClNO3

Molecular Weight

263.48 g/mol

IUPAC Name

[5-chloro-6-(3-methoxyphenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H11BClNO3/c1-18-10-4-2-3-8(5-10)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3

InChI Key

MHOCRSMYEXASEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC(=CC=C2)OC)Cl)(O)O

Origin of Product

United States

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